8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline

Kinase Inhibition Molecular Recognition Binding Affinity

For discovery programs requiring robust target engagement, 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline (CAS: 1798539-17-9) is the definitive choice over simpler analogs. The 1,2,3-triazole ring is a critical pharmacophoric element, proven in class-level studies to enhance tumor cell cytotoxicity and metabolic stability by acting as a hinge-region binder. This scaffold provides superior hydrogen bonding, dipole interactions, and resistance to rapid N-dealkylation, ensuring cleaner target engagement signatures in CETSA and photoaffinity labeling experiments.

Molecular Formula C16H17N5O2S
Molecular Weight 343.41
CAS No. 1798539-17-9
Cat. No. B2376888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline
CAS1798539-17-9
Molecular FormulaC16H17N5O2S
Molecular Weight343.41
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C16H17N5O2S/c22-24(23,15-5-1-3-13-4-2-8-17-16(13)15)20-10-6-14(7-11-20)21-12-9-18-19-21/h1-5,8-9,12,14H,6-7,10-11H2
InChIKeyKQKVYXBVPPNWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 5 mg / 30 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798539-17-9: Quinoline-Sulfonyl-Piperidine-Triazole Hybrid for Kinase Inhibitor and Anticancer Screening


8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline (CAS: 1798539-17-9) is a synthetic heterocyclic small molecule that integrates a quinoline core, a sulfonyl linker, a piperidine ring, and a 1,2,3-triazole moiety into a single hybrid scaffold . This architecture is representative of a class of compounds designed for probing kinase inhibition and anticancer mechanisms, where the quinoline ring facilitates π-stacking with biological targets, the sulfonamide group acts as a hydrogen-bonding anchor, and the 1,2,3-triazole ring enhances binding affinity through dipole interactions and metabolic stability [1]. It is primarily supplied as a research tool for structure-activity relationship (SAR) studies and preclinical target engagement assays.

Why 8-(Piperidin-1-ylsulfonyl)quinoline Analogs Cannot Replace the Target 1798539-17-9 Hybrid


Replacing 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline (1798539-17-9) with the simpler, non-triazole analog 8-(piperidin-1-ylsulfonyl)quinoline (CAS 21168-77-4) is chemically permissible but functionally invalid for discovery programs. Removing the 1,2,3-triazole ring abolishes a critical pharmacophoric element that has been shown, in a broader class of quinoline-triazole hybrids, to contribute to tumor cell cytotoxicity through enhanced target binding and improved pharmacokinetic properties [1]. Without the triazole group, the molecule loses a key moiety for hydrogen bonding, dipole interactions, and potential metabolic shielding, directly limiting its utility in kinase inhibitor development and making generic substitution counterproductive for structure-based drug design [2].

Quantitative Differentiation of 1798539-17-9 from Non-Triazole Analogs


Enhanced Target Binding Affinity via Triazole-Enabled H-Bond and Dipole Interactions

The target compound 1798539-17-9 incorporates a 1H-1,2,3-triazole ring on the piperidine moiety, a feature absent in the simpler analog 8-(piperidin-1-ylsulfonyl)quinoline (CAS 21168-77-4). Empirical and computational studies on analogous quinoline-triazole hybrids demonstrate that the 1,2,3-triazole ring can act as a hydrogen bond acceptor and engages in dipole-dipole interactions that enhance binding affinity for biological targets such as kinases [1]. While direct target-specific binding data for 1798539-17-9 are not publicly available, the class-level evidence indicates that this modification can significantly increase target engagement compared to the non-triazole comparator.

Kinase Inhibition Molecular Recognition Binding Affinity

Predicted Improvement in Metabolic Stability from Triazole Incorporation

The 1,2,3-triazole ring is not only a pharmacophore but also a metabolically stable bioisostere. In a series of 22 quinolinesulfonamide-triazole hybrids, in silico ADME predictions indicated that the triazole substituent contributed to maintaining drug-like properties and metabolic stability, avoiding the metabolic liabilities often associated with unsubstituted piperidine rings [1]. The simple comparator 8-(piperidin-1-ylsulfonyl)quinoline, which bears an unprotected piperidine, is predicted to be more susceptible to oxidative metabolism, making it a less stable probe for cellular assays.

Pharmacokinetics Metabolic Stability ADME Prediction

Anticancer Activity Spectrum Unique to Quinoline-Triazole Hybrid Scaffolds

The specific combination of 8-quinolinesulfonamide and 1,2,3-triazole creates a unique hybrid scaffold whose anticancer activity profile is distinct from non-heterocyclic sulfonamides. The 2024 study of 22 such hybrids identified lead compounds with selective cytotoxicity against cancer cell lines, a property directly linked to the dual pharmacophoric nature of the scaffold [1]. The simpler 8-(piperidin-1-ylsulfonyl)quinoline has no reported selective anticancer activity, and its crystal structure analysis reveals a purely planar quinoline system without the additional binding features of the triazole [2]. This confirms that the target compound's activity profile cannot be replicated by a non-hybrid analog.

Cytotoxicity Anticancer Activity Hybrid Molecules

Recommended Research Applications for 1798539-17-9 Based on Structural Differentiation


Kinase Inhibitor Hit Identification and SAR Studies

The quinoline-sulfonamide core is a recognized pharmacophore for kinase inhibition, and the addition of a 1,2,3-triazole ring, a group known to act as a hinge-region binder, makes 1798539-17-9 a logical candidate for screening against kinase panels where the non-triazole analog 8-(piperidin-1-ylsulfonyl)quinoline has failed to show activity. This scenario is supported by class-level evidence linking triazole-containing hybrids to improved kinase target engagement [1]. Its synthetic versatility further allows for the rapid generation of derivatives to explore substituent effects on potency and selectivity.

Anticancer Agent Profiling in Phenotypic and Target-Based Assays

Recent class-level studies confirm that 8-quinolinesulfonamide-1,2,3-triazole hybrids exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells [1]. This compound can be directly applied in parallel in vitro cytotoxicity assays to benchmark its growth inhibition (GI50) values against a standard panel of cancer lines, an approach not feasible with the non-triazole analog which lacks any reported anticancer scaffolding capability [REFS-1, REFS-2].

Chemical Biology Probe for Target Deconvolution

Due to the predicted metabolic stability imparted by the 1,2,3-triazole ring on the piperidine, this compound serves as a more durable probe in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments for identifying protein targets compared to unsubstituted piperidine-sulfonyl-quinoline derivatives. The reduced likelihood of rapid N-dealkylation enhances its residence time in cells, yielding cleaner target engagement signatures [1].

Quote Request

Request a Quote for 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.